![molecular formula C16H17ClN2O2S B2784957 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide CAS No. 2097862-20-7](/img/structure/B2784957.png)
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide
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Description
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Polymorphism and Solvent Dependence
A new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide was identified, illustrating the impact of solvent on the crystalline structure of sulfonamide derivatives. This discovery provides insights into the solvent-dependent dimorphism, critical for understanding the physical properties and stability of pharmaceutical compounds (Pan & Englert, 2013).
Antibody Generation for Sulfonamide Detection
Research on generating broad specificity antibodies for detecting sulfonamide antibiotics developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This work emphasizes the relevance of sulfonamides in environmental monitoring and food safety, underscoring the flexibility of sulfonamide derivatives in developing detection tools (Adrián et al., 2009).
Sulfonamide-Based Carbonic Anhydrase Inhibitors
Studies on unprotected primary sulfonamide groups have led to the discovery of novel carbonic anhydrase inhibitors, showcasing the potential of sulfonamide derivatives in therapeutic applications, especially in treating conditions like glaucoma and edema (Sapegin et al., 2018).
Anticancer Potential
Research into dibenzensulfonamides has uncovered their anticancer effects by inducing apoptosis and autophagy pathways, in addition to inhibiting carbonic anhydrase isoenzymes associated with cancer. This highlights the potential of sulfonamide derivatives as anticancer drug candidates (Gul et al., 2018).
Synthesis of Cyclopropanes
A novel method for synthesizing cyclopropanes from 1-chloroalkyl phenyl sulfoxides using magnesium carbenoids showcases the chemical versatility of sulfonamide-related compounds in organic synthesis and potential pharmaceutical applications (Satoh, Musashi, & Kondo, 2005).
properties
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-14(17)3-2-4-16(11)22(20,21)19-10-12-5-8-15(18-9-12)13-6-7-13/h2-5,8-9,13,19H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGHZAAZSMJWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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